molecular formula C17H13ClFN3O2 B2926432 4-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-24-3

4-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2926432
CAS No.: 946253-24-3
M. Wt: 345.76
InChI Key: WFIKBGYXFNBEEC-UHFFFAOYSA-N
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Description

4-chlorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications

Experimental and Theoretical Analysis

Synthesis and Characterization : The synthesis and characterization of 1,2,4-triazole derivatives have been thoroughly investigated, highlighting their potential biological activities and applications in material science. For example, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives and analyzed their crystal structures, revealing different intermolecular interactions which are crucial for understanding their chemical behavior and potential applications in biological systems (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Corrosion Inhibition : Negrón-Silva et al. (2013) synthesized 1,2,3-triazole derivatives and explored their potential as inhibitors for the acidic corrosion of steels. This application is crucial for industrial processes where material longevity and resistance to corrosive environments are necessary (Negrón-Silva, González-Olvera, Ángeles-Beltrán, Maldonado-Carmona, Espinoza-Vázquez, Palomar-Pardavé, Romero-Romo, & Santillán, 2013).

Structural and Electronic Properties

Photodehalogenation Studies : Protti et al. (2012) investigated the photodehalogenation of silylated and stannylated phenyl halides, including fluoro and chlorobenzene derivatives, to generate phenyl cations and benzyne, revealing insights into the direct effects of substituents on product formation. This research has implications for designing photostable and potentially less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Molecular Docking and Antitumor Activity : Zhou et al. (2021) conducted a study on 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showcasing its synthesis, structure characterization, and potential antitumor activity. This research highlights the compound's relevance in medical chemistry for developing new therapeutic agents (Zhou, Wu, Huang, Yu, & Lu, 2021).

Properties

IUPAC Name

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-4-13(18)5-3-12)20-21-22(11)15-8-6-14(19)7-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIKBGYXFNBEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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